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Abstract
Deutarserine (CTP-692), a deuterated form of D-serine, was developed as a potential

adjunctive therapy for schizophrenia. The scientific rationale for its development was centered

on the well-established role of the N-methyl-D-aspartate (NMDA) receptor in the

pathophysiology of schizophrenia and the function of D-serine as a crucial co-agonist at this

receptor. Deuteration of D-serine was intended to improve its pharmacokinetic and safety

profile, thereby offering a potentially more effective and safer therapeutic option. This technical

guide provides a comprehensive overview of deutarserine, its intended mechanism of action

on glutamatergic pathways, and a summary of its preclinical and clinical development. While

the clinical development of deutarserine for schizophrenia was ultimately discontinued due to

a lack of efficacy in a Phase 2 trial, the data gathered provides valuable insights into the

complexities of targeting the glutamatergic system in this disorder.

Introduction: The Glutamatergic Hypothesis of
Schizophrenia and the Role of D-Serine
The glutamatergic hypothesis of schizophrenia posits that a dysfunction in the glutamatergic

system, particularly at the NMDA receptor, contributes significantly to the symptoms of the

disorder.[1] The NMDA receptor, a key player in synaptic plasticity, learning, and memory,

requires the binding of both glutamate and a co-agonist, such as D-serine or glycine, for its
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activation.[2] Post-mortem studies and clinical observations have suggested that individuals

with schizophrenia may have reduced levels of D-serine, leading to hypo-functional NMDA

receptors.[1]

D-serine, therefore, emerged as a promising therapeutic target. However, its clinical utility has

been hampered by concerns about its pharmacokinetic variability and potential for renal toxicity

at higher doses.[1]

Deutarserine (CTP-692): A Deuterated D-Serine
Analog
Deutarserine was designed to overcome the limitations of D-serine by strategically replacing

hydrogen atoms with deuterium. This modification was intended to alter the metabolic fate of

the molecule, leading to a more favorable pharmacokinetic and safety profile without affecting

its pharmacodynamic activity at the NMDA receptor.[3] The primary goals of deuteration were

to:

Increase systemic exposure and half-life: By slowing down the rate of metabolism,

deuteration was expected to lead to higher and more sustained plasma concentrations of the

active compound.

Improve the safety profile: Specifically, it was hypothesized that deuteration would reduce the

potential for renal toxicity associated with D-serine.[3]

Preclinical Evidence of Glutamatergic Pathway
Engagement
Preclinical studies with deutarserine provided initial support for its proposed mechanism of

action and improved properties over D-serine.

In Vitro NMDA Receptor Activation
Objective: To confirm that deuteration did not negatively impact the ability of deutarserine to

act as a co-agonist at the NMDA receptor.
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Methodology: In vitro assays were conducted to measure the functional activation of the

NMDA receptor in the presence of glutamate. Specific details of the assay protocol, such as

the cell line used and the method of measuring receptor activation, have not been publicly

disclosed in detail.

Results: Preclinical evaluations demonstrated that deutarserine had a similar functional

activation of the NMDA receptor compared to D-serine. This finding was crucial as it

indicated that the deuterated compound retained the desired pharmacodynamic effect.

In Vivo Pharmacokinetics and Safety
Objective: To compare the pharmacokinetic profile and renal safety of deutarserine and D-

serine in animal models.

Methodology: Animal studies were performed to assess plasma concentrations and markers

of kidney function following administration of both compounds. While specific details of the

animal models and dosing regimens are not fully available, key markers such as serum

creatinine and blood urea nitrogen (BUN) were monitored.

Results:

Pharmacokinetics: Deutarserine exhibited increased exposure and a longer half-life

compared to D-serine at equivalent doses.

Safety: In animal models, deutarserine did not cause the undesirable changes in markers

of kidney function that were observed with D-serine.

Table 1: Summary of Preclinical Findings for Deutarserine (CTP-692)
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Parameter Finding Reference

NMDA Receptor Activation
Similar functional activation

compared to D-serine.

Pharmacokinetics
Increased exposure and longer

half-life compared to D-serine.

Renal Safety

Did not cause undesirable

changes in kidney function

markers observed with D-

serine.

Clinical Development: Phase 1 and Phase 2 Studies
The promising preclinical data led to the initiation of a clinical development program for

deutarserine as an adjunctive treatment for schizophrenia.

Phase 1 Studies in Healthy Volunteers
Objective: To assess the safety, tolerability, and pharmacokinetics of deutarserine in healthy

individuals.

Methodology: Single- and multiple-ascending dose trials were conducted. A crossover study

directly comparing the pharmacokinetics of deutarserine and D-serine was also performed.

Results:

Deutarserine was found to be safe and well-tolerated in healthy volunteers.[4]

Pharmacokinetic analysis confirmed that deutarserine had increased plasma exposure

compared to D-serine.[4]

Importantly, no signs of renal impairment were observed based on key blood and urine

markers.[4]

Phase 2 Clinical Trial (NCT04158687)
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Objective: To evaluate the efficacy and safety of deutarserine as an adjunctive treatment in

adults with schizophrenia.

Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[5]

Participants: 325 adults with schizophrenia who were on a stable dose of a standard

antipsychotic medication.[1]

Intervention: Patients were randomized to receive one of three doses of deutarserine or

placebo once daily for 12 weeks.[1]

Primary Endpoint: The primary outcome measure was the change from baseline in the

Positive and Negative Syndrome Scale (PANSS) total score at week 12.[1]

Results: The Phase 2 trial did not meet its primary endpoint. Deutarserine did not

demonstrate a statistically significant improvement in the PANSS total score compared to

placebo at any of the doses tested.[1][6] Furthermore, the trial also failed to meet its

secondary endpoints.[6] Following these results, the development of deutarserine for

schizophrenia was discontinued.[6]

Table 2: Overview of the Deutarserine Phase 2 Clinical Trial (NCT04158687)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b12411247?utm_src=pdf-body
https://www.americanpharmaceuticalreview.com/Specialty/Excipients/1315-News/357889-Concert-Pharmaceuticals-Initiates-CTP-692-Trial-for-Schizophrenia/
https://www.bioworld.com/articles/664218-concert-selects-ctp-692-for-development-as-adjuvant-treatment-for-schizophrenia?v=preview
https://www.benchchem.com/product/b12411247?utm_src=pdf-body
https://www.bioworld.com/articles/664218-concert-selects-ctp-692-for-development-as-adjuvant-treatment-for-schizophrenia?v=preview
https://www.bioworld.com/articles/664218-concert-selects-ctp-692-for-development-as-adjuvant-treatment-for-schizophrenia?v=preview
https://www.benchchem.com/product/b12411247?utm_src=pdf-body
https://www.bioworld.com/articles/664218-concert-selects-ctp-692-for-development-as-adjuvant-treatment-for-schizophrenia?v=preview
https://cdn.clinicaltrials.gov/large-docs/64/NCT03230864/Prot_000.pdf
https://cdn.clinicaltrials.gov/large-docs/64/NCT03230864/Prot_000.pdf
https://www.benchchem.com/product/b12411247?utm_src=pdf-body
https://cdn.clinicaltrials.gov/large-docs/64/NCT03230864/Prot_000.pdf
https://www.benchchem.com/product/b12411247?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Description Reference

Clinical Trial Identifier NCT04158687 [5]

Phase 2 [5]

Indication
Adjunctive treatment for

schizophrenia
[5]

Number of Participants 325 [1]

Design
Randomized, double-blind,

placebo-controlled
[5]

Primary Endpoint
Change from baseline in

PANSS total score at 12 weeks
[1]

Outcome
Did not meet primary or

secondary endpoints
[1][6]
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Caption: Intended mechanism of deutarserine at the NMDA receptor.
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Caption: Preclinical evaluation workflow for deutarserine.

Logical Flow of Deutarserine's Clinical Development
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Caption: Clinical development pathway of deutarserine.

Discussion and Conclusion
The development of deutarserine represents a scientifically rational approach to targeting the

glutamatergic system in schizophrenia. The preclinical data supported the hypothesis that

deuteration could improve the pharmacokinetic and safety profile of D-serine without

compromising its ability to act as a co-agonist at the NMDA receptor. The Phase 1 studies

further validated the safety and pharmacokinetic advantages of deutarserine in humans.

However, the failure of the Phase 2 trial to demonstrate efficacy highlights the significant

challenges in translating preclinical findings into clinical benefit, particularly in a complex and

heterogeneous disorder like schizophrenia. Several factors could have contributed to this

outcome:
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The complexity of glutamatergic dysregulation: The role of NMDA receptor hypofunction in

schizophrenia may be more nuanced than simply a deficiency of D-serine. Other factors,

such as receptor density, subunit composition, and downstream signaling pathways, may

also be critically involved.

Patient heterogeneity: The patient population in the Phase 2 trial may have been

heterogeneous with respect to the underlying pathophysiology of their illness. It is possible

that a subset of patients with a more pronounced D-serine deficit might have responded to

treatment.

Limitations of the primary endpoint: The PANSS is a broad measure of symptomatology in

schizophrenia. It is conceivable that deutarserine may have had more subtle effects on

specific cognitive domains or other biomarkers related to glutamatergic function that were

not captured by the primary endpoint.

In conclusion, while deutarserine did not prove to be an effective adjunctive treatment for

schizophrenia, its development program provides valuable data for the scientific community.

The findings underscore the importance of robust preclinical models that can more accurately

predict clinical efficacy and the need for patient stratification strategies in clinical trials targeting

specific neurobiological pathways. Future research in this area may benefit from exploring

more targeted approaches to modulating NMDA receptor function and utilizing biomarkers to

identify patient populations most likely to respond to glutamatergic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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